Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrahydrobenzothiophene core substituted with a 1,1-dioxido-1,2-benzisothiazol-3-ylamino group and an ethyl carboxylate moiety. The molecule integrates sulfone and thiophene functionalities, which are critical for its electronic and steric properties. Synthetically, it is derived from intermediates such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which undergoes cyanoacetylation and subsequent modifications to introduce the benzisothiazole sulfone substituent .
Properties
Molecular Formula |
C19H20N2O4S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-25-19(22)16-12-9-8-11(2)10-14(12)26-18(16)20-17-13-6-4-5-7-15(13)27(23,24)21-17/h4-7,11H,3,8-10H2,1-2H3,(H,20,21) |
InChI Key |
UEIXGTSTCZQVRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, anticancer properties, and its mechanism of action.
Chemical Structure and Properties
The compound features a unique structure that combines a benzisothiazole moiety with a tetrahydrobenzothiophene framework. The molecular formula is with a molecular weight of approximately 394.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₅S₂ |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of benzisothiazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.
Antiviral Activity
The compound has also been tested for antiviral activity against several viruses. Preliminary results suggest that it may inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and disruption of mitochondrial membrane potential.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The benzisothiazole moiety can interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) production and activating caspase cascades.
Case Studies and Research Findings
Several studies have been conducted to explore the biological effects of similar compounds:
- Antimicrobial Study : A study published in PubMed demonstrated that related benzisothiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Anticancer Research : In vitro assays revealed that compounds within this class could reduce cell viability in various cancer cell lines by over 50% at concentrations as low as 10 µM .
- Mechanistic Insights : A detailed study indicated that these compounds could disrupt cellular processes by interfering with protein synthesis and inducing oxidative stress .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a series of chemical reactions involving benzothiophene derivatives and benzisothiazole intermediates. The synthesis process typically involves the following steps:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions that create the tetrahydro-benzothiophene structure.
- Introduction of the Benzisothiazole Moiety : The dioxido-benzisothiazole group is introduced via nucleophilic substitution reactions.
The final product can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Pharmacological Applications
Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits significant biological activity:
- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation in animal models. For example, in a carrageenan-induced edema model, it demonstrated moderate anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam .
- Analgesic Effects : The compound has been evaluated for its analgesic properties. In pharmacological tests, it exhibited pain relief effects that were notable when compared to standard analgesics .
Material Science Applications
Beyond pharmacology, this compound may have potential applications in materials science due to its unique chemical structure:
- Polymer Synthesis : The presence of functional groups allows for potential incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Coatings and Adhesives : The compound's chemical stability could make it suitable for use in protective coatings or adhesives that require durability under various environmental conditions.
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds with benzisothiazole and benzothiophene moieties:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The target compound and the derivative in both include a sulfone group, which increases polarity and hydrogen-bonding capacity compared to alkyl () or nitro-chloro-pyrazole () substituents. This could influence solubility and crystallinity .
Synthetic Pathways: The target compound’s synthesis involves cyanoacetylation of a tetrahydrobenzothiophene intermediate, followed by substitution with the benzisothiazole sulfone group . In contrast, uses a pyrazole-acetyl intermediate, emphasizing versatility in functionalization strategies.
The chloro-nitro group in introduces electron-withdrawing effects, which may stabilize charge-transfer complexes or enhance electrophilic reactivity.
Hydrogen Bonding and Crystallography :
- Sulfone-containing derivatives (target and ) are more likely to form robust hydrogen-bonding networks, as predicted by graph set analysis . Tools like SHELXL and ORTEP () may be employed to resolve their crystal structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
